1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate is a synthetic organic compound with the molecular formula C20H20F3NO2 It is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and trifluoromethylphenyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or trifluoromethylphenyl groups, using reagents like sodium azide or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
1-(Tert-butyl) 3-ethyl trans-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:
Ethyl 1-benzylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Benzyl-4-phenylpyrrolidine-3-carboxylate: Similar structure but without the ethyl ester group, affecting its reactivity and applications.
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethyl groups but different core structures, used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 1-benzyl-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO2/c1-2-27-20(26)18-14-25(12-15-8-4-3-5-9-15)13-17(18)16-10-6-7-11-19(16)21(22,23)24/h3-11,17-18H,2,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIWWUZNSIZUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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